![molecular formula C17H16N4OS B2707528 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 478259-05-1](/img/structure/B2707528.png)

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

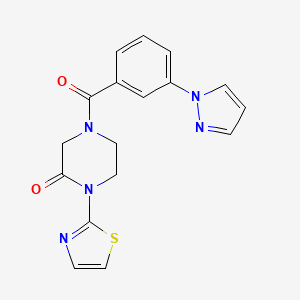

Description

The compound “2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyrrole . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use .

Scientific Research Applications

Synthesis and Potential Applications

Antitrypanosomal Activity : Pyrazolo[1,5-a]pyrimidines have been studied for their antitrypanosomal activity, which is crucial for the treatment of trypanosomiasis, a disease caused by parasitic protozoans. These compounds are considered beneficial as antimetabolites in purine biochemical reactions, showcasing their potential in pharmaceutical research for developing antiparasitic therapies (Abdelriheem, Zaki, & Abdelhamid, 2017).

Inhibitory Activity on cGMP Phosphodiesterase : Some derivatives in the pyrazolo[1,5-a]pyrimidine class exhibit specific inhibitory activity on cGMP-specific (type V) phosphodiesterase, which is significant for addressing cardiovascular diseases and erectile dysfunction. The structural modifications in these compounds highlight the potential for developing new therapeutic agents with improved pharmacokinetic profiles (Dumaitre & Dodic, 1996).

Anticancer and Anti-5-Lipoxygenase Agents : Pyrazolo[1,5-a]pyrimidines have also been synthesized for potential use as anticancer and anti-5-lipoxygenase agents, indicating their role in developing treatments for cancer and inflammatory diseases. The structural diversity within this chemical class allows for the exploration of compounds with specific biological activities, addressing the need for novel therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Activities : Various pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antimicrobial activities, which is significant for the development of new antibiotics to combat resistant bacterial strains. The synthesis of these compounds and their biological evaluation underline the importance of chemical diversity in discovering effective antimicrobial agents (Hossain & Bhuiyan, 2009).

Molecular Structure Studies : The structural analysis of pyrazolo[1,5-a]pyrimidines through X-ray diffractometry and theoretical studies contributes to the understanding of their chemical behavior and interaction potential. These insights are valuable for the rational design of molecules with desired biological activities (Frizzo et al., 2009).

Mechanism of Action

Target of Action

A structurally similar compound, 3-(2,5-dimethyl-1h-pyrrol-1-yl)thiophene-2-carboxylic acid, also known as pyrrothiogatain, has been reported to target the dna-binding activity of gata3 and other members of the gata family .

Mode of Action

Based on the action of pyrrothiogatain, it can be inferred that the compound might interact with its targets by inhibiting the interaction between gata3 and other members of the gata family .

Biochemical Pathways

The inhibition of gata3 by pyrrothiogatain significantly suppresses th2 cell differentiation without impairing th1 cell differentiation and inhibits the expression and production of th2 cytokines . This suggests that the compound might have a similar effect on these pathways.

Result of Action

Based on the action of pyrrothiogatain, it can be inferred that the compound might suppress th2 cell differentiation and inhibit the expression and production of th2 cytokines .

properties

IUPAC Name |

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-10-8-16(22)21-15(18-10)9-13(19-21)17-14(6-7-23-17)20-11(2)4-5-12(20)3/h4-9,19H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSMGRPUSYWWHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(SC=C2)C3=CC4=NC(=CC(=O)N4N3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2707445.png)

![2-[4-(2,4-Dichlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]dec-8-yl]-5-pyrimidinecarbonitrile](/img/structure/B2707451.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one](/img/structure/B2707452.png)

![(5-bromopyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2707453.png)

![2-Chloro-N-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2707456.png)

![5-(3-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2707457.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2707459.png)